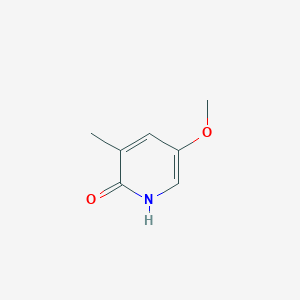

2-Hydroxy-methyl-5-methoxy-pyridine

説明

特性

分子式 |

C7H9NO2 |

|---|---|

分子量 |

139.15 g/mol |

IUPAC名 |

5-methoxy-3-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(10-2)4-8-7(5)9/h3-4H,1-2H3,(H,8,9) |

InChIキー |

KKZHZPRAQCWJLX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CNC1=O)OC |

製品の起源 |

United States |

Physicochemical Profiling and Synthetic Applications of 2-Hydroxymethyl-5-methoxypyridine in Drug Discovery

Executive Summary

2-Hydroxymethyl-5-methoxypyridine , systematically known as (5-methoxypyridin-2-yl)methanol, is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring a pyridine core substituted with an electron-donating methoxy group and a reactive hydroxymethyl moiety, this compound presents a unique physicochemical profile. It is particularly valued in the design of central nervous system (CNS) therapeutics and Positron Emission Tomography (PET) imaging agents, where precise control over lipophilicity and topological polar surface area (TPSA) is required to ensure optimal blood-brain barrier (BBB) penetration[1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its behavior, and rigorously validated experimental protocols for its application in drug discovery.

Part 1: Core Physicochemical Properties and Mechanistic Insights

To effectively deploy 2-Hydroxymethyl-5-methoxypyridine in a drug discovery campaign, researchers must understand the causality between its structural features and its macroscopic properties. The data below outlines the foundational metrics of the compound, sourced from computational chemistry databases[2].

Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| Chemical Name | 2-Hydroxymethyl-5-methoxypyridine | - |

| CAS Registry Number | 127978-70-5 | Standardized identification[2]. |

| Molecular Formula | C7H9NO2 | - |

| Molecular Weight | 139.15 g/mol | Low MW allows for fragment-based drug design. |

| Hydrogen Bond Donors | 1.0 | Facilitates aqueous solubility via the C2-hydroxyl[2]. |

| Hydrogen Bond Acceptors | 3.0 | Enhances target binding affinity[2]. |

| Rotatable Bonds | 2 | Maintains low entropic penalty upon target binding[2]. |

| Fraction Csp3 | 0.29 | Provides moderate 3D character to the planar ring[2]. |

| Molar Refractivity | 36.86 | Indicates moderate steric bulk and polarizability[2]. |

Mechanistic Causality of the Molecular Structure

-

Electronic Effects on pKa: The methoxy group at the C5 position acts as an electron-donating group (EDG) via resonance. This electron density is pushed into the pyridine ring, subtly increasing the basicity (pKa) of the pyridine nitrogen compared to an unsubstituted pyridine. This enhances its ability to act as a hydrogen bond acceptor at physiological pH.

-

Solubility and Partitioning: The combination of one hydrogen bond donor and three acceptors yields a favorable TPSA. Its low molecular weight and balanced lipophilicity make it an ideal fragment for appending to larger pharmacophores without drastically inflating the overall lipophilicity (LogP) of the final drug candidate—a critical factor for preventing non-specific binding to plasma proteins[1].

Figure 1: Mechanistic impact of functional groups on physicochemical behavior.

Part 2: Experimental Methodologies for Physicochemical Profiling

Trustworthy drug development relies on empirical validation of calculated properties. The following protocol is designed as a self-validating system to ensure data integrity when profiling the lipophilicity of 2-Hydroxymethyl-5-methoxypyridine derivatives.

Protocol 1: Highly Controlled Shake-Flask Method for LogP Determination

Objective: To empirically determine the octanol/water partition coefficient, a critical metric for predicting BBB permeability. Causality & Validation: Mutual saturation of the phases prior to the experiment prevents volume shifts during the partitioning phase, which would otherwise skew concentration calculations. A mass balance equation ( CinitialVinitial=CaqVaq+CorgVorg ) is employed as a self-validating check; a recovery of <95% indicates potential emulsion formation, degradation, or adsorption to the glassware, invalidating the run.

Step-by-Step Methodology:

-

Phase Preparation: Stir equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours at 25°C to achieve mutual saturation. Separate the phases using a separatory funnel.

-

Standard Preparation: Dissolve exactly 1.0 mg of the compound in 1.0 mL of the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine 500 µL of the spiked octanol with 500 µL of the pre-saturated PBS.

-

Equilibration: Agitate the mixture on a mechanical shaker at 200 rpm for 1 hour at a constant 25°C.

-

Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

-

Quantification: Carefully extract aliquots from both the organic and aqueous layers. Analyze via HPLC-UV (detecting at ~270 nm, corresponding to the pyridine chromophore).

-

Validation & Calculation: Calculate the mass balance. If >95%, compute LogP as log10([Org]/[Aq]) .

Figure 2: Self-validating shake-flask protocol for LogP determination.

Part 3: Application in Drug Discovery - PDE10 Inhibitor Synthesis

Beyond its physicochemical elegance, 2-Hydroxymethyl-5-methoxypyridine is a potent synthetic precursor. A prominent example is its use in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors, which are evaluated as PET imaging candidates for neurological disorders[1].

In these workflows, the compound undergoes a Mitsunobu etherification. The primary hydroxyl group at the C2 position is highly reactive, while the pyridine nitrogen remains relatively inert under the weakly acidic conditions of the Mitsunobu reaction, preventing unwanted N-alkylation.

Protocol 2: Microwave-Assisted Mitsunobu Etherification

Objective: To couple 2-Hydroxymethyl-5-methoxypyridine with a phenolic or heterocyclic core to generate an ether-linked pharmacophore[1]. Causality & Validation: Microwave irradiation is utilized instead of conventional heating to overcome the steric hindrance often present in complex drug scaffolds, drastically reducing reaction time from hours to 20 minutes[1]. This is particularly crucial when developing precursors for radiolabeling, where rapid synthetic steps are preferred. The reaction's success is self-validated by TLC tracking of the disappearance of the highly UV-active pyridine starting material.

Step-by-Step Methodology:

-

Reagent Assembly: In a microwave-safe reaction vial, combine the core scaffold (0.550 mmol), 2 (0.115 g, 0.825 mmol), and triphenylphosphine (PPh3, 0.216 g, 0.825 mmol) in 4 mL of anhydrous tetrahydrofuran (THF)[1].

-

Activation: Cool the mixture to 0°C. Dropwise, add diisopropyl azodicarboxylate (DIAD, 0.190 g, 0.825 mmol)[1]. Mechanistic note: Cooling prevents the premature decomposition of the betaine intermediate formed between PPh3 and DIAD.

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for exactly 20 minutes[1].

-

Workup: Evaporate the THF under reduced pressure to dryness[1]. Resuspend the crude mixture in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.

-

Purification: Purify the concentrated organic layer via silica gel column chromatography to isolate the ether-linked product[1].

Figure 3: Microwave-assisted Mitsunobu etherification workflow.

References

- Title: 127978-70-5 | (5-Methoxypyridine-2-yl)

- Title: Synthesis, In Vivo Occupancy, and Radiolabeling of Potent Phosphodiesterase Subtype-10 Inhibitors as Candidates for Positron Emission Tomography Imaging Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 2-Hydroxymethyl-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxymethyl-5-methoxypyridine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. While experimental spectral data for this specific molecule is not widely available in the public domain, this document leverages established principles of NMR spectroscopy and data from structurally analogous compounds to provide a robust, predictive analysis. This guide is designed to serve as a valuable resource for researchers in the synthesis, identification, and application of this and related pyridine derivatives.

The core of this guide is built upon a foundation of scientific integrity, drawing from established spectroscopic principles to predict and interpret the NMR data. The causality behind spectral features is explained, providing a deeper understanding beyond mere data reporting.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following molecular structure and atom numbering scheme for 2-Hydroxymethyl-5-methoxypyridine will be used throughout this guide.

Caption: Molecular structure and atom numbering of 2-Hydroxymethyl-5-methoxypyridine.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Hydroxymethyl-5-methoxypyridine is based on the analysis of substituent effects on the pyridine ring. The electron-donating methoxy group at the C5 position and the hydroxymethyl group at the C2 position will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 2-Hydroxymethyl-5-methoxypyridine (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~8.2 | d | ~2.5 |

| H4 | ~7.2 | dd | ~8.5, 2.5 |

| H3 | ~7.0 | d | ~8.5 |

| OH | Variable (broad s) | s | - |

| CH₂ | ~4.7 | s | - |

| OCH₃ | ~3.9 | s | - |

Justification of Predicted ¹H Chemical Shifts:

-

H6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. The methoxy group at the C5 position has a minor influence.

-

H4: This proton is meta to the nitrogen and ortho to the electron-donating methoxy group. It experiences coupling to both H3 and H6, resulting in a doublet of doublets.

-

H3: This proton is meta to the methoxy group and para to the nitrogen. It will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H4.

-

OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.

-

CH₂: The methylene protons of the hydroxymethyl group are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. They are expected to appear as a singlet.

-

OCH₃: The methyl protons of the methoxy group are in a typical region for such functional groups and will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is also based on the electronic effects of the substituents on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electron-donating nature of the methoxy and hydroxymethyl groups.

Table 2: Predicted ¹³C NMR Data for 2-Hydroxymethyl-5-methoxypyridine (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 |

| C6 | ~147 |

| C5 | ~140 |

| C3 | ~121 |

| C4 | ~110 |

| CH₂ | ~64 |

| OCH₃ | ~56 |

Justification of Predicted ¹³C Chemical Shifts:

-

C2 and C6: These carbons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing at the lowest field.

-

C5: This carbon is directly attached to the electron-donating methoxy group, which causes a downfield shift.

-

C3 and C4: These carbons are further from the nitrogen and are more shielded, appearing at higher fields.

-

CH₂: The carbon of the hydroxymethyl group is attached to an oxygen atom, resulting in a chemical shift in the 60-70 ppm range.

-

OCH₃: The methyl carbon of the methoxy group will appear at a characteristic upfield position.

Experimental Protocol for NMR Data Acquisition

For researchers who have synthesized 2-Hydroxymethyl-5-methoxypyridine, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used if solubility is an issue.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Transfer: Gently swirl the vial to dissolve the sample completely. Once dissolved, transfer the solution to a clean, dry 5 mm NMR tube.

II. Instrument Setup and Data Acquisition

The following parameters are for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument used.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of the ¹³C nucleus.

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Phase the spectra and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both spectra.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a novel compound like 2-Hydroxymethyl-5-methoxypyridine.

Caption: A general workflow for NMR spectral analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Hydroxymethyl-5-methoxypyridine. By understanding the expected spectral features and the underlying principles, researchers can more effectively characterize this molecule upon its synthesis. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is essential for unambiguous structure determination and for ensuring the purity of the compound for further applications in drug discovery and development.

References

2-Hydroxy-methyl-5-methoxy-pyridine solubility in polar organic solvents

An In-depth Technical Guide to the Solubility of (5-methoxypyridin-2-yl)methanol in Polar Organic Solvents

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug discovery, development, and formulation.[1] This technical guide provides a comprehensive analysis of the solubility of (5-methoxypyridin-2-yl)methanol (CAS No: 58584-63-7), a key heterocyclic building block, in polar organic solvents. While specific quantitative data for this compound is limited in public literature, this document synthesizes foundational solubility principles, data from structurally similar pyridine derivatives, and established experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its solubility based on molecular structure, present qualitative solubility profiles, and provide detailed, field-proven methodologies for its empirical determination and enhancement.

Introduction to (5-methoxypyridin-2-yl)methanol: A Profile

(5-methoxypyridin-2-yl)methanol, also known as 2-hydroxymethyl-5-methoxypyridine, is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, a methoxy group, and a hydroxymethyl substituent, provides a unique combination of aromaticity, hydrogen-bonding capabilities, and polarity that dictates its behavior in various solvent systems.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in (5-methoxypyridin-2-yl)methanol is central to its solubility characteristics. The pyridine nitrogen and the oxygen atoms of the methoxy and hydroxyl groups can act as hydrogen bond acceptors, while the hydroxyl group provides a hydrogen bond donor site.

Diagram 1: Molecular Structure of (5-methoxypyridin-2-yl)methanol

Caption: Structure of (5-methoxypyridin-2-yl)methanol.

The key physicochemical properties that govern its solubility are summarized below.

| Property | Value | Significance & Source |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| pKa (estimated) | ~4-5 | The pyridine nitrogen imparts weak basicity. The solubility of pyridine derivatives is often pH-dependent, increasing in acidic conditions due to protonation.[3][4] |

| logP (o/w) (estimated) | ~0.4-0.8 | The octanol-water partition coefficient suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and some non-polar systems.[4][5] |

| Physical Form | Solid/Liquid | The physical state at a given temperature affects the energy required to break the crystal lattice for dissolution. |

The Science of Solubility: A Theoretical Framework

The extent to which a solute dissolves in a solvent is dictated by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6]

For (5-methoxypyridin-2-yl)methanol in polar organic solvents, the primary interactions governing solubility are:

-

Dipole-Dipole Interactions: As a polar molecule, it interacts favorably with polar solvents like ethanol and dimethyl sulfoxide (DMSO).[7]

-

Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and heteroatoms (N and O, which are hydrogen bond acceptors) allows for strong hydrogen bonding with protic solvents (e.g., methanol, ethanol) and aprotic polar solvents (e.g., acetone, DMSO).

The physical properties of pyridines, such as their higher boiling points and water miscibility compared to benzene, are a direct result of their polarity and ability to form hydrogen bonds.[8][9]

Solubility Profile of (5-methoxypyridin-2-yl)methanol

| Polar Organic Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Similar polarity and excellent hydrogen bonding capabilities (both donor and acceptor). |

| Ethanol | Polar Protic | High | "Like dissolves like" principle applies; strong potential for hydrogen bonding. Related pyridine compounds show good solubility in alcohols.[10] |

| Isopropanol | Polar Protic | Moderate to High | Slightly less polar than ethanol, but still a strong candidate for dissolution. |

| Acetone | Polar Aprotic | Moderate | Acts as a hydrogen bond acceptor, but lacks a donor group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent with strong hydrogen bond accepting capabilities, making it an excellent solvent for many organic compounds.[7][11] |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO and a weaker hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Lower polarity and weaker hydrogen bond accepting ability compared to other polar aprotic solvents. |

Standardized Protocols for Experimental Solubility Determination

To move beyond prediction and obtain robust, quantitative data, rigorous experimental evaluation is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for its accuracy and reliability.[4][12]

Diagram 2: Workflow for Equilibrium Solubility Determination

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Methoxy-5-hydroxymethylpyridine (CAS 58584-63-7) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. gchemglobal.com [gchemglobal.com]

- 8. softbeam.net:8080 [softbeam.net:8080]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. chembk.com [chembk.com]

- 11. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Thermodynamic Stability of 2-Hydroxy-methyl-5-methoxy-pyridine at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of 2-Hydroxy-methyl-5-methoxy-pyridine at room temperature. We delve into the intrinsic molecular factors governing its stability, outline robust experimental protocols for its evaluation, and discuss potential degradation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of pyridine-based pharmaceutical compounds.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical development, the thermodynamic stability of a drug substance is a cornerstone of its quality profile. It dictates not only the compound's shelf-life and storage requirements but also its behavior in vivo. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.

2-Hydroxy-methyl-5-methoxy-pyridine, a substituted pyridine derivative, possesses a chemical architecture of interest in medicinal chemistry. The interplay of its hydroxymethyl, methoxy, and pyridine ring functionalities presents a unique stability profile that warrants thorough investigation. Understanding its inherent thermodynamic stability at room temperature is paramount for its progression through the development pipeline, from early-stage formulation to commercial manufacturing. This guide will provide the foundational knowledge and practical methodologies to comprehensively characterize the stability of this promising molecule.

Intrinsic Molecular Factors Influencing Stability

The thermodynamic stability of 2-Hydroxy-methyl-5-methoxy-pyridine is intrinsically linked to its molecular structure. The electronic and steric effects of its substituents on the pyridine ring are key determinants of its reactivity and, consequently, its stability.

-

The Pyridine Ring: The pyridine ring, a heteroaromatic system, has a different electron distribution compared to benzene. The nitrogen atom's electronegativity leads to a reduction in electron density at the ortho and para positions, which can influence its susceptibility to nucleophilic or electrophilic attack.[1]

-

Hydroxymethyl Group (-CH₂OH): This group can participate in oxidation reactions, potentially leading to the corresponding aldehyde or carboxylic acid. It can also be involved in esterification or etherification reactions. The hydroxyl group's proximity to the pyridine nitrogen may allow for intramolecular hydrogen bonding, which could influence the molecule's conformation and stability.

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring, potentially affecting its reactivity.[2] It can also be susceptible to cleavage under certain conditions, although this is generally less likely at room temperature.

The relative positions of these substituents are also crucial. The interplay of their electronic effects can either stabilize or destabilize the molecule. A comprehensive understanding of these factors is the first step in predicting potential degradation pathways.

Predicting Potential Degradation Pathways

Based on the functional groups present in 2-Hydroxy-methyl-5-methoxy-pyridine, several degradation pathways can be postulated under ambient conditions. These are primarily driven by oxidation, and to a lesser extent, hydrolysis, especially in the presence of moisture.

-

Oxidation: The hydroxymethyl group is a primary site for oxidation. Atmospheric oxygen can initiate radical chain reactions, leading to the formation of an aldehyde and subsequently a carboxylic acid. The pyridine ring itself can also undergo oxidation, although this typically requires more forcing conditions.

-

Hydrolysis: While the methoxy group is generally stable, prolonged exposure to moisture, particularly at non-neutral pH, could potentially lead to its hydrolysis, yielding the corresponding hydroxypyridine derivative.

-

Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.[3] Pyridine and its derivatives are known to be susceptible to photodegradation.

Identifying these potential pathways is crucial for designing a comprehensive stability testing program.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to rigorously assess the thermodynamic stability of 2-Hydroxy-methyl-5-methoxy-pyridine. This involves both long-term and accelerated stability studies, coupled with advanced analytical techniques to identify and quantify any degradation products.

Stability Study Design Following ICH Guidelines

The International Council for Harmonisation (ICH) provides a framework for stability testing of new drug substances.[4][5][6] Adherence to these guidelines ensures that the data generated is suitable for regulatory submissions.

Long-Term Stability Study:

-

Conditions: 25°C ± 2°C / 60% RH ± 5% RH

-

Duration: A minimum of 12 months.[4]

-

Testing Frequency: 0, 3, 6, 9, 12, 18, and 24 months.

Accelerated Stability Study:

-

Conditions: 40°C ± 2°C / 75% RH ± 5% RH

-

Duration: A minimum of 6 months.[4]

-

Testing Frequency: 0, 3, and 6 months.

The accelerated study provides an early indication of the compound's stability and can be used to predict its shelf-life under long-term storage conditions.[4]

Experimental Workflow for ICH Stability Studies

Caption: Workflow for conducting ICH-compliant stability studies.

Analytical Methodologies

The choice of analytical methods is critical for accurately monitoring the stability of 2-Hydroxy-methyl-5-methoxy-pyridine.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of any stability study. This method must be capable of separating the parent compound from all potential degradation products.

-

Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Detection: UV detection at a wavelength where both the parent compound and potential impurities have significant absorbance. A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak purity assessment.

-

Injection Volume: Typically 10 µL.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the identification of unknown degradation products.

-

Protocol:

-

Couple the validated HPLC method to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass analyzer).

-

Acquire data in both positive and negative ionization modes to maximize the chances of detecting all impurities.

-

Perform MS/MS fragmentation of the parent compound and any observed degradation products to aid in structural elucidation.

-

Forced Degradation Studies: To ensure the stability-indicating nature of the analytical method and to gain further insight into potential degradation pathways, forced degradation (stress testing) studies should be performed.

-

Conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C)

-

Basic: 0.1 M NaOH at elevated temperature (e.g., 60°C)

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Dry heat (e.g., 80°C)

-

Photolytic: Exposure to light according to ICH Q1B guidelines.

-

The degradation observed under these stress conditions can help to identify the most likely degradation products that may form under long-term storage.

Data Presentation and Interpretation

The data generated from the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative Stability Data for 2-Hydroxy-methyl-5-methoxy-pyridine at 25°C / 60% RH

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Water Content (%) |

| 0 | White to off-white powder | 100.0 | 0.15 | 0.2 |

| 3 | Conforms | 99.8 | 0.18 | 0.2 |

| 6 | Conforms | 99.7 | 0.20 | 0.3 |

| 12 | Conforms | 99.5 | 0.25 | 0.3 |

Table 2: Representative Stability Data for 2-Hydroxy-methyl-5-methoxy-pyridine at 40°C / 75% RH

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Water Content (%) |

| 0 | White to off-white powder | 100.0 | 0.15 | 0.2 |

| 3 | Conforms | 98.5 | 0.55 | 0.4 |

| 6 | Conforms | 97.2 | 0.98 | 0.5 |

The results from these studies will allow for the determination of a retest period or shelf life for the drug substance. Any significant trends in the data, such as a consistent decrease in assay or an increase in impurities, should be carefully evaluated.

Calorimetric Approaches for Thermodynamic Stability Assessment

While long-term stability studies provide empirical data on degradation over time, calorimetric techniques can offer fundamental thermodynamic information about the stability of the solid-state form of the compound.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for determining the melting point, enthalpy of fusion, and for detecting any solid-state phase transitions. A sharp melting endotherm with a high enthalpy of fusion is generally indicative of a stable crystalline form.

-

Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Seal the pan (hermetically if the sample is volatile or hygroscopic).

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to identify the temperature at which decomposition begins.

-

Protocol:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Record the mass loss as a function of temperature.

-

Logical Relationship between Molecular Structure and Stability Assessment

Caption: Relationship between molecular properties and stability assessment.

Summary and Recommendations

The thermodynamic stability of 2-Hydroxy-methyl-5-methoxy-pyridine at room temperature is a critical parameter that must be thoroughly evaluated during its development as a potential pharmaceutical agent. A comprehensive assessment should include:

-

A theoretical analysis of the molecule's structure to predict potential degradation pathways.

-

Rigorous long-term and accelerated stability studies conducted according to ICH guidelines.

-

The development and validation of a stability-indicating analytical method , preferably using HPLC with PDA detection, and supported by LC-MS for impurity identification.

-

Forced degradation studies to challenge the analytical method and to gain insight into the degradation profile.

-

Calorimetric analysis (DSC and TGA) to characterize the solid-state thermal properties of the compound.

Based on the data obtained, a retest period and appropriate storage conditions can be established. For 2-Hydroxy-methyl-5-methoxy-pyridine, it is recommended to store the material in well-closed containers, protected from light and moisture, at controlled room temperature.

References

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

A. G. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

-

QbD Group. (2023, July 2). 4 Factors Influencing the Stability of Medicinal Products. [Link]

-

Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. upm-inc.com [upm-inc.com]

- 6. database.ich.org [database.ich.org]

2-Hydroxymethyl-5-methoxy-pyridine: A Technical Guide to Toxicity, Handling, and Synthetic Utility

Executive Summary

In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for targeted therapeutics and molecular imaging agents. 2-Hydroxymethyl-5-methoxy-pyridine (IUPAC: (5-Methoxypyridin-2-yl)methanol; CAS: 127978-70-5) has emerged as a highly privileged structural motif[1]. Its unique electronic distribution—driven by the electron-donating 5-methoxy group and the versatile 2-hydroxymethyl handle—makes it an ideal precursor for complex amidation, etherification, and radiolabeling workflows.

As a Senior Application Scientist, I have observed that the successful integration of this compound into drug development pipelines requires a rigorous understanding of its physicochemical properties, toxicological profile, and synthetic behavior. This whitepaper provides a comprehensive, field-proven guide to handling and utilizing (5-Methoxypyridin-2-yl)methanol, specifically focusing on its role in synthesizing Positron Emission Tomography (PET) ligands for neurodegenerative diseases and T-type calcium channel antagonists[2][3].

Molecular Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of (5-Methoxypyridin-2-yl)methanol is critical for predicting its solubility, reactivity, and biological partitioning. The methoxy substituent significantly increases the electron density of the pyridine ring, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | (5-Methoxypyridin-2-yl)methanol |

| CAS Number | 127978-70-5 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| SMILES String | OCC1=NC=C(OC)C=C1 |

| LogP (Predicted) | ~0.90 - 0.93 |

| Physical State | Solid / Crystalline Powder |

| Solubility | Soluble in CHCl₃, DCM, Methanol, and DMSO |

Toxicological Mechanisms and MSDS Protocols

While specific acute oral toxicity (LD₅₀) data for CAS 127978-70-5 is not exhaustively documented in public databases, its structural homology to other substituted pyridines dictates a conservative, highly regulated handling approach[4].

Hazard Identification & Causality

The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[4]:

-

H315 (Causes skin irritation): The lipophilic nature of the methoxy-pyridine core allows it to partition into the stratum corneum, where the basic pyridine nitrogen can disrupt local cellular pH and lipid bilayers.

-

H319 (Causes serious eye irritation): Contact with mucosal membranes leads to rapid localized inflammation due to the compound's capacity to act as a mild organic base and hydrogen-bond acceptor.

-

H335 (May cause respiratory irritation): Inhalation of crystalline dust can trigger respiratory sensitization.

Self-Validating Safe Handling Protocol

To ensure trustworthiness and safety in the laboratory, the following self-validating protocol must be implemented. It is designed so that the failure of one safety layer is immediately mitigated by the next.

-

Engineering Controls: All manipulations of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet or a chemical fume hood maintaining a face velocity of >100 fpm.

-

Personal Protective Equipment (PPE):

-

Gloves: Double-layer nitrile gloves (thickness >0.11 mm). The inner glove acts as a baseline defense, while the outer glove is frequently changed to prevent cross-contamination.

-

Respirator: A half-mask respirator equipped with N95/P100 particulate filters is mandatory if aerosolization is a risk during scale-up.

-

-

Environmental Management: Store the compound under an inert gas (Argon or Nitrogen) at 2-8°C to prevent oxidative degradation of the hydroxymethyl group.

Fig 1. Self-validating safety workflow for handling hazardous pyridine derivatives.

Synthetic Methodologies: The Boekelheide Rearrangement

The de novo synthesis of (5-Methoxypyridin-2-yl)methanol frequently relies on the functionalization of 5-methoxy-2-methylpyridine[2]. The most robust method for this transformation is the Boekelheide Rearrangement , which selectively functionalizes the alpha-methyl group of the pyridine ring.

Causality in Experimental Design

Why use an N-oxide intermediate? The pyridine nitrogen is highly unreactive toward direct electrophilic substitution at the 2-methyl position. By oxidizing the nitrogen using meta-chloroperoxybenzoic acid (mCPBA), we create an N-oxide. The oxygen atom of the N-oxide is highly nucleophilic and readily attacks acetic anhydride. This triggers a [3,3]-sigmatropic rearrangement, transferring the oxygen functionality to the adjacent methyl carbon, effectively bypassing the ring's inertness.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard synthetic workflows for T-type calcium channel antagonist precursors[2].

Step 1: N-Oxidation

-

Dissolve 10.0 g (72.0 mmol) of 5-methoxy-2-methylpyridine in 50 mL of anhydrous chloroform (CHCl₃) in a round-bottom flask.

-

Cool the solution to 0°C using an ice-water bath. Causality: The oxidation is exothermic; cooling prevents thermal runaway and suppresses over-oxidation.

-

Slowly add 20.0 g (93.9 mmol) of mCPBA in small portions over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding excess saturated aqueous NaHSO₃ to destroy unreacted peroxides. Extract the aqueous layer with CHCl₃ (3 × 50 mL), dry over MgSO₄, and concentrate in vacuo to yield the N-oxide intermediate.

Step 2: Boekelheide Rearrangement & Hydrolysis

-

Dissolve the crude N-oxide in 40 mL of acetic anhydride (Ac₂O) and heat to reflux (approx. 140°C) for 4 hours. Causality: Heat is required to overcome the activation energy barrier of the [3,3]-sigmatropic shift.

-

Cool the mixture and remove excess Ac₂O under reduced pressure.

-

Dissolve the resulting acetate ester in 50 mL of methanol and add 20 mL of 2M aqueous NaOH. Stir at room temperature for 2 hours to hydrolyze the ester.

-

Extract the product with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to isolate pure (5-Methoxypyridin-2-yl)methanol.

Pharmacological Applications: A Privileged Scaffold

The (5-Methoxypyridin-2-yl)methanol scaffold is highly prized in medicinal chemistry for its ability to balance lipophilicity and target affinity.

PET Ligands for Mutant Huntingtin (mHTT) Aggregates

In the development of diagnostic imaging agents for Huntington's Disease, researchers have utilized this compound to synthesize highly specific PET ligands, such as derivatives of [¹⁸F]CHDI-650[3]. The 5-methoxypyridyl moiety provides an optimal structural foothold that maintains brain penetrance while avoiding rapid metabolism by aldehyde oxidase (AO)[3][5]. The hydroxymethyl group serves as the critical attachment point for coupling with complex right-hand-side (RHS) aryl units via etherification or amidation.

T-Type Calcium Channel Antagonists

T-type (low voltage-activated) calcium channels are implicated in various neurological disorders. (5-Methoxypyridin-2-yl)methanol is utilized as a primary building block to synthesize pyridyl amide antagonists[2]. The alcohol is typically converted to a leaving group (e.g., via thionyl chloride to form the alkyl chloride) and subsequently reacted with complex amines to form potent channel blockers.

Fig 2. Synthetic pipeline and pharmacological applications of (5-Methoxypyridin-2-yl)methanol.

References

-

Alfa Chemistry. "CAS 127978-70-5 (5-Methoxypyridin-2-yl)methanol". Available at:[1]

-

Ambeed. "29082-92-6 | 5-Methoxy-2-pyridinecarboxylic acid | Ethers | Ambeed". Available at:[4]

-

Google Patents. "US7875636B2 - Pyridyl amide T-type calcium channel antagonists". Available at:[2]

-

Journal of Medicinal Chemistry (ACS Publications). "Design and Evaluation of [18F]CHDI-650 as a Positron Emission Tomography Ligand to Image Mutant Huntingtin Aggregates". Available at:[3]

-

Journal of Medicinal Chemistry (ACS Publications). "Isoindolinone-Based PET Tracers for Imaging Mutant Huntingtin Aggregates". Available at:[5]

Sources

Elucidating the Molecular Mechanisms of 2-Hydroxy-methyl-5-methoxy-pyridine: A Technical Guide for Preclinical Investigation

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] 2-Hydroxy-methyl-5-methoxy-pyridine represents a novel entity within this class, with its specific mechanism of action in biological systems yet to be fully characterized. This technical guide presents a comprehensive, field-proven framework for researchers and drug development professionals to systematically investigate and define the compound's mechanism of action. Moving beyond a simple listing of protocols, this document provides the strategic rationale behind experimental choices, integrates self-validating systems, and establishes a logical workflow from initial phenotypic screening to complex pathway analysis. Our objective is to equip scientific teams with the necessary strategies and detailed methodologies to thoroughly elucidate the biological function of novel pyridine derivatives, using 2-Hydroxy-methyl-5-methoxy-pyridine as a primary case study.

Introduction: The Pyridine Moiety and the Investigative Mandate

Pyridine derivatives are integral to both pharmaceutical and agrochemical development, often serving as key intermediates in the synthesis of compounds targeting a range of biological pathways, including those involved in neurological disorders.[1] While the broader class is well-studied, the specific functional contributions of the hydroxymethyl and methoxy groups on the pyridine ring of 2-Hydroxy-methyl-5-methoxy-pyridine are not documented in current literature. The absence of established data necessitates a structured, hypothesis-driven approach to uncover its biological activity.

This guide provides a systematic workflow to de-orphanize this compound. We will proceed from broad, high-level observations of cellular effects to granular investigations of specific molecular targets and signaling cascades. This structured progression ensures that resources are deployed efficiently and that each experimental stage builds logically upon the last, creating a cohesive and robust data package that illuminates the compound's mechanism of action.

Foundational Analysis: Physicochemical Characterization and In Silico Prediction

Before initiating biological assays, a foundational understanding of the test article is paramount. This phase ensures data integrity and informs the design of subsequent experiments.

Purity and Identity Verification

The purity and identity of the compound must be rigorously confirmed to ensure that any observed biological activity is attributable to the compound itself and not to contaminants.

Protocol 1: Purity and Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure against the expected shifts and coupling constants for a pyridine ring substituted with hydroxymethyl and methoxy groups.

-

-

Mass Spectrometry (MS):

-

Purity Assessment (HPLC):

-

Develop a High-Performance Liquid Chromatography (HPLC) method using a C18 column.

-

Run the compound through an appropriate gradient (e.g., water:acetonitrile with 0.1% formic acid) to separate it from any impurities.

-

Use a UV detector to quantify the purity, which should ideally be >98% for use in biological assays.

-

In Silico Target Prediction

Computational tools can predict potential biological targets based on structural similarity to known ligands, offering a valuable starting point for hypothesis generation.

Workflow 1: Computational Target Prediction

-

Database Searching: Utilize databases like ChEMBL and PubChem to identify compounds with high structural similarity.[4]

-

Target Prediction Software: Employ platforms such as SwissTargetPrediction or SuperPred to generate a list of putative protein targets (e.g., kinases, GPCRs, ion channels) based on the compound's 2D and 3D structure.

-

Pathway Analysis: Input the list of predicted targets into pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that may be modulated by the compound.

The diagram below illustrates this foundational workflow.

Caption: Foundational workflow for compound validation and hypothesis generation.

Phase 1: Broad Phenotypic Screening

The initial step in a biological context is to determine if the compound elicits a cellular response and to establish a therapeutic window. Cytotoxicity assays are the workhorse for this stage.

Determining Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the compound's potency in inhibiting cell growth or inducing cell death. This is essential for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Plate a panel of diverse human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare a serial dilution of 2-Hydroxy-methyl-5-methoxy-pyridine (e.g., from 0.01 µM to 100 µM). Treat cells for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Measurement: Remove the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]

-

IC₅₀ Calculation: Plot the absorbance against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Table 1: Hypothetical Cytotoxicity Data for 2-Hydroxy-methyl-5-methoxy-pyridine

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 28.5 |

| HCT116 | Colon Carcinoma | 9.8 |

| HEK293 | Normal Kidney | >100 |

This data is illustrative. A higher IC₅₀ in normal cell lines like HEK293 suggests potential cancer-selective activity.

Phase 2: Elucidating the Cellular Mechanism

With a confirmed cytotoxic effect, the investigation proceeds to uncover the underlying cellular mechanism. Key questions revolve around how the compound induces cell death and which signaling pathways are involved.

Apoptosis vs. Necrosis Determination

A primary step is to discern whether cell death occurs through a programmed, regulated process (apoptosis) or through uncontrolled cell lysis (necrosis).

Protocol 3: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Staining: Harvest cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V+/PI-: Early apoptotic cells.

-

Annexin V+/PI+: Late apoptotic/necrotic cells.

-

Annexin V-/PI-: Live cells. A significant increase in the Annexin V+ population suggests an apoptotic mechanism.

-

Investigating Key Signaling Pathways

Based on the in silico predictions and the nature of pyridine-containing pharmaceuticals, several signaling pathways are prime candidates for investigation. These include pathways related to cell survival, stress response, and metabolic regulation.

Workflow 2: Western Blotting for Pathway Analysis

-

Protein Extraction: Treat cells with the compound at various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify total protein concentration.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins.

-

Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2. An increase in the Bax/Bcl-2 ratio and cleaved caspase-3 are hallmarks of apoptosis.[6][7]

-

MAPK Stress Pathway: Phospho-p38, Phospho-ERK, Phospho-JNK. Many stressors, including reactive oxygen species (ROS), activate these kinases.[6][8]

-

PI3K/AKT/mTOR Survival Pathway: Phospho-AKT, Phospho-mTOR, Phospho-S6K. Inhibition of this pathway is a common anti-cancer mechanism.[9]

-

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize protein bands. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

The diagram below outlines a potential signaling cascade that could be triggered by the compound, leading to apoptosis.

Caption: Hypothetical signaling pathway involving ROS and MAPK activation.

Phase 3: Target Engagement and Pharmacokinetics

Confirming that the compound directly interacts with its intended target and understanding its behavior in a whole organism are the final steps in preclinical mechanism of action studies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Treatment and Heating: Treat intact cells with the compound or a vehicle control. Heat aliquots of the cell lysates to a range of temperatures (e.g., 40-70°C).

-

Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

-

Target Quantification: Analyze the amount of the putative target protein remaining in the supernatant via Western blot or mass spectrometry.

-

Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

Preliminary Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is crucial for translating in vitro findings to in vivo models.

Protocol 5: In Vivo Pharmacokinetic Study in Rodents

-

Animal Acclimatization: Acclimate rodents (e.g., Sprague-Dawley rats) for at least one week.[10][11]

-

Dosing: Administer a single dose of the compound via oral (PO) gavage and intravenous (IV) injection to separate cohorts. A typical dose might range from 5-50 mg/kg.[10]

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[11]

-

Plasma Analysis: Process the blood to plasma and analyze the concentration of the parent compound and any potential metabolites using a validated LC-MS/MS method.

-

PK Parameter Calculation: Calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and bioavailability (%F).

Table 2: Predicted Pharmacokinetic Parameters for a Novel Pyridine Derivative

| Parameter | Oral (PO) | Intravenous (IV) |

| Dose (mg/kg) | 20 | 5 |

| Cₘₐₓ (ng/mL) | 450 | 1200 |

| Tₘₐₓ (h) | 0.5 | N/A |

| AUC₀-t (ng·h/mL) | 1800 | 950 |

| Bioavailability (%F) | 47% | N/A |

This data is illustrative and based on general characteristics of similar small molecules.[11]

Conclusion and Future Directions

This guide outlines a comprehensive, multi-phased strategy for elucidating the mechanism of action of 2-Hydroxy-methyl-5-methoxy-pyridine. By progressing from broad phenotypic observations to specific target engagement and in vivo characterization, researchers can build a robust and detailed understanding of the compound's biological activity. The data generated through these workflows will be critical for go/no-go decisions in a drug development pipeline and will provide the mechanistic foundation required for further preclinical and clinical development. Future studies should focus on validating these findings in relevant in vivo disease models, such as xenograft models for oncology applications, to confirm the therapeutic potential of this novel chemical entity.

References

- ChemicalBook. (2026, January 17). 2-Hydroxy-5-methylpyridine - Safety Data Sheet.

- CHEMDOR CHEMICALS. (2026, March 10). 2-Hydroxy-5-methylpyridine Safety Data Sheet (SDS) | CAS: 1003-68-5.

- Jubilant Ingrevia. 2- (Hydroxymethyl) pyridine Safety Data Sheet.

-

National Center for Biotechnology Information. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275. In PubChem Compound Database. Retrieved from [Link]

- Chem-Impex. 2-Hydroxy-5-methylpyridine.

- Fisher Scientific. (2006, April 5). SAFETY DATA SHEET - 2-(Hydroxymethyl)pyridine.

-

PubMed. (2012, July 19). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Retrieved from [Link]

- Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.

-

PMC. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Retrieved from [Link]

- MedChemExpress. 2-Hydroxymethyl-5-hydroxypyridine | Drug Isomer.

- Asian Journal of Chemistry. (2016, February 29). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.

- Benchchem. In Vitro Assay Validation for 5-Methoxy-2-methylthiopyrimidine Derivatives: A Comparative Guide.

- Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

- chemBlink. 2-Methoxy-5-hydroxymethylpyridine (CAS 58584-63-7).

-

MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

- Wikipedia. Ibogaine.

-

National Center for Biotechnology Information. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482. In PubChem Compound Database. Retrieved from [Link]

- ResearchGate. (2024, December 11). Natural Modulators of Key Signaling Pathways in Skin Inflammageing.

-

PubMed. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

- Sigma-Aldrich. 2-Hydroxy-5-methylpyridine 97 1003-68-5.

- Parasites, Hosts and Diseases. (2022, December 22). In Vitro Evaluation of Two Novel Antimalarial Derivatives of SKM13.

-

Nauchnye Rezul'taty Biomeditsinskikh Issledovanii. Studies to elucidate the effect and antiapop- totic mechanism of 2-ethyl-3-hydroxy-6- methylpyridine-n-acetyltaurinate in a rat. Retrieved from [Link]

- Thermo Scientific Chemicals. 2-Hydroxy-5-methylpyridine, 97% 5 g.

-

PMC. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Retrieved from [Link]

- Benchchem. Application Notes and Protocols for Studying the Pharmacokinetics of (2S)-5-Methoxyflavan-7.

-

MDPI. (2023, April 13). Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress. Retrieved from [Link]

-

MDPI. (2023, July 22). mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy. Retrieved from [Link]

- ResearchGate. (2025, August 7). Synthesis of Metronidazole Derivatives Containing Pyridine Ring and Anticancer Activity.

- ResearchGate. (2025, August 7). Properties of the OH Adducts of Hydroxy, Methyl, Methoxy, and Amino-Substituted Pyrimidines.

-

PMC. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. Retrieved from [Link]

- MedChemComm (RSC Publishing). DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes.

- Benchchem. Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide.

-

PubMed. (2020, January 22). Pharmacokinetics, Pharmacodynamics and Dermal Distribution of 5-Methoxypsoralen Based on a Physiologically Based Pharmacokinetic Model to Support Phytotherapy Using Brosimum gaudichaudii. Retrieved from [Link]

-

PubMed. (2018, March 15). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methoxy-5-hydroxymethylpyridine (CAS 58584-63-7) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rrmedicine.ru [rrmedicine.ru]

- 8. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comprehensive Synthesis Protocol for 2-Hydroxymethyl-5-methoxypyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Hydroxymethyl-5-methoxypyridine (CAS: 127978-70-5)[1], also widely known as (5-methoxypyridin-2-yl)methanol.

Introduction & Strategic Rationale

2-Hydroxymethyl-5-methoxypyridine is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of T-type calcium channel antagonists for neurological disorders[2] and is a key precursor for advanced positron emission tomography (PET) radioligands, such as [18F]CHDI-650, used to image mutant huntingtin aggregates[3].

-

The Boekelheide Rearrangement Route: Ideal for cost-effective, bulk scale-up starting from inexpensive 5-methoxy-2-methylpyridine[2].

-

The Direct Ester Reduction Route: Ideal for rapid, high-yielding lab-scale synthesis starting from methyl 5-methoxypyridine-2-carboxylate[4].

Mechanistic Pathways

Fig 1: Synthetic pathways for 2-Hydroxymethyl-5-methoxypyridine via rearrangement or reduction.

Comparative Pathway Analysis

To assist in route selection, the quantitative and logistical parameters of both protocols are summarized below.

| Parameter | Protocol A (N-Oxide / Boekelheide) | Protocol B (DIBAL-H Reduction) |

| Starting Material | 5-Methoxy-2-methylpyridine | Methyl 5-methoxypyridine-2-carboxylate |

| Key Reagents | mCPBA, Trifluoroacetic anhydride | DIBAL-H, Rochelle's Salt |

| Temperature Range | 0 °C to 25 °C | -78 °C to 0 °C |

| Scalability | High (Kilogram scale) | Moderate (Volume intensive) |

| Primary Safety Hazard | Peroxide handling & thermal runaway | Pyrophoric reagent handling |

| Typical Overall Yield | 60 – 70% (over 2 steps) | 85 – 95% (single step) |

Detailed Experimental Protocols

Protocol A: The Boekelheide Rearrangement Route

Reference adaptation for scale-up synthesis[2].

Step 1: N-Oxidation

-

Preparation: Dissolve 5-methoxy-2-methylpyridine (10.0 g, 72.0 mmol) in anhydrous CHCl₃ (50 mL) and cool to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA) (20.0 g, ~93.9 mmol) in small portions.

-

Mechanistic Causality: The C5-methoxy group strongly donates electron density into the pyridine ring via resonance. This increases the nucleophilicity of the pyridine nitrogen, making the N-oxidation highly exothermic. Slow addition is critical to prevent thermal runaway.

-

-

Propagation: Remove the ice bath and stir the mixture at room temperature for 16 hours.

-

Quench & Validation: Neutralize the reaction with an excess of saturated aqueous NaHSO₃ solution.

-

Validation Checkpoint: Test the aqueous phase with KI-starch paper. The absence of a blue/black color validates the complete reduction of residual peroxides, ensuring a safe self-validating system for downstream extraction.

-

-

Isolation: Extract the aqueous layer with CHCl₃ (3 × 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield the N-oxide intermediate as a solid.

Step 2: Rearrangement & Hydrolysis

-

Activation: Dissolve the crude N-oxide in anhydrous CH₂Cl₂ (100 mL) and cool to 0 °C.

-

Rearrangement: Add Trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir overnight.

-

Mechanistic Causality: TFAA activates the N-oxide oxygen, triggering a [3,3]-sigmatropic rearrangement (Boekelheide reaction) that selectively functionalizes the C2-methyl group, forming a trifluoroacetate intermediate.

-

-

Hydrolysis: Concentrate the mixture to remove excess TFAA. Dissolve the residue in methanol (50 mL) and add 2M NaOH (aq) until the pH exceeds 10. Stir for 2 hours at room temperature to cleave the ester.

-

Validation Checkpoint: TLC (10% MeOH/CH₂Cl₂, UV active) should show the disappearance of the non-polar ester and the appearance of the highly polar product spot.

-

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the pure target alcohol.

Protocol B: Direct DIBAL-H Ester Reduction

Reference adaptation for rapid lab-scale synthesis[4].

-

Preparation: Dissolve methyl 5-methoxypyridine-2-carboxylate (6.2 g, 37.1 mmol) in anhydrous toluene (370 mL) under a strict nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Slowly inject 1.0 M Diisobutylaluminum hydride (DIBAL-H) in toluene (130 mL, 130.0 mmol) via syringe[4].

-

Mechanistic Causality: A significant excess of DIBAL-H (~3.5 equivalents) is utilized. The Lewis acidic aluminum coordinates strongly to the basic pyridine nitrogen and the C5-methoxy oxygen, consuming equivalents of the reagent before the ester reduction can reach completion. DIBAL-H is chosen over LiAlH₄ to prevent reductive cleavage of the methoxy group.

-

-

Propagation: Transfer the flask to an ice bath (0 °C) and stir for 90 minutes.

-

Quench (Critical Step): Carefully quench the reaction by adding 300 mL of saturated aqueous potassium sodium tartrate (Rochelle's salt).

-

Mechanistic Causality: Unquenched aluminum alkoxides form intractable gelatinous emulsions. Rochelle's salt acts as a bidentate ligand, chelating aluminum ions to form a highly water-soluble complex.

-

-

Phase Separation & Validation: Warm the mixture to 25 °C and stir vigorously for 1 hour.

-

Validation Checkpoint: The successful breakdown of the aluminum-alkoxide complex is visually validated when the persistent, cloudy emulsion resolves entirely into two distinct, clear liquid phases. If an emulsion persists, continue stirring.

-

-

Isolation: Extract the aqueous layer with EtOAc (3 × 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 2-Hydroxymethyl-5-methoxypyridine.

References

-

US7875636B2 - Pyridyl amide T-type calcium channel antagonists | Google Patents | 2

-

Design and Evaluation of [18F]CHDI-650 as a Positron Emission Tomography Ligand to Image Mutant Huntingtin Aggregates | ACS Publications | 3

-

127978-70-5 | (5-Methoxypyridine-2-yl)methanol | Ambeed | 4

-

127978-70-5 | (5-Methoxypyridine-2-yl)methanol | AiFChem | 1

Sources

Topic: A Robust Reversed-Phase HPLC Method for the Development and Validation of 2-Hydroxy-methyl-5-methoxy-pyridine Analysis

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details a systematic approach to developing and validating a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-methyl-5-methoxy-pyridine. This pyridine derivative is a key intermediate in pharmaceutical synthesis, making its reliable quantification essential for quality control and process monitoring. The inherent basicity and polarity of pyridine compounds often lead to analytical challenges, such as poor peak shape and insufficient retention on traditional reversed-phase columns. This guide provides a field-proven strategy, explaining the scientific rationale behind critical choices in column chemistry, mobile phase composition, and method validation in accordance with international regulatory standards. The protocols provided are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt this methodology for their specific applications.

Pre-Analysis: Understanding the Analyte

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 2-Hydroxy-methyl-5-methoxy-pyridine (C₇H₉NO₂) is a polar, heterocyclic compound with a basic pyridine nitrogen.

Table 1: Physicochemical Properties of 2-Hydroxy-methyl-5-methoxy-pyridine

| Property | Value/Information | Implication for HPLC Method Development |

| Molecular Formula | C₇H₉NO₂ | --- |

| Molecular Weight | 139.15 g/mol [1] | --- |

| Structure | The presence of a basic nitrogen on the pyridine ring is the most critical factor. It can interact with acidic residual silanols on silica-based columns, leading to peak tailing.[2][3] The hydroxyl and methoxy groups increase the compound's polarity. | |

| pKa (Predicted) | ~5.0-5.5 (for the pyridine nitrogen) | The compound will be protonated (positively charged) at a pH below its pKa. Controlling the mobile phase pH is essential for consistent retention and peak shape. |

| Polarity | Polar/Hydrophilic | May exhibit poor retention on standard C18 columns. A column with high aqueous stability or alternative chemistry may be needed.[2][4] |

| UV Absorbance (λmax) | Pyridine rings typically absorb strongly in the 220-280 nm range. | A UV/PDA detector is suitable. The optimal wavelength must be determined experimentally to maximize sensitivity. |

The primary analytical challenge stems from the basic pyridine nitrogen. At neutral pH, this nitrogen can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases. This secondary ionic interaction leads to significant peak tailing, reduced efficiency, and poor reproducibility.[5] Therefore, the core of our method development strategy is to control this interaction.

HPLC Method Development Strategy

Our approach is a systematic process of selecting and optimizing chromatographic parameters to achieve a separation that is fit for its intended purpose. The logical flow involves selecting the appropriate column and mobile phase, optimizing the conditions, and finally, preparing the system for analysis.

Caption: Logical workflow for HPLC method development.

Causality Behind Experimental Choices

-

Chromatographic Mode: Reversed-Phase (RP) HPLC is the chosen mode due to the analyte's polar nature. The goal is to retain it sufficiently on a nonpolar stationary phase.

-

Stationary Phase Selection: A high-purity, end-capped C18 column is the ideal starting point.

-

Causality: High-purity silica minimizes the presence of metal impurities that can chelate with the analyte. "End-capping" is a chemical process that covers most of the accessible residual silanols with a nonpolar group (e.g., trimethylsilyl), effectively shielding them from interacting with the basic analyte.[3] This is the single most important factor for achieving a symmetric peak shape for a basic compound like this.

-

-

Mobile Phase Selection:

-

Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for pyridine-containing compounds as it often provides better peak shape and lower backpressure.

-

Aqueous Phase & pH Control: An acidic mobile phase is non-negotiable. By setting the pH to ~3-4, well below the analyte's pKa, we ensure the pyridine nitrogen is consistently protonated (Py-H⁺).

-

Causality: This protonation achieves two critical goals: 1) It creates a single, stable ionic form of the analyte in solution, preventing peak broadening from multiple forms co-existing. 2) It suppresses the ionization of residual silanol groups on the column (Si-OH vs. Si-O⁻), eliminating the strong ionic interaction that causes peak tailing.[4] A volatile buffer like ammonium formate with formic acid is an excellent choice as it is compatible with mass spectrometry (MS) detection if needed.[6][7]

-

-

Experimental Protocol: Determining λmax and Initial Separation

Objective: To determine the wavelength of maximum absorbance (λmax) and perform an initial scouting gradient to find the approximate elution conditions.

Materials:

-

2-Hydroxy-methyl-5-methoxy-pyridine reference standard

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (reagent grade)

-

Volumetric flasks, pipettes

-

0.45 µm syringe filters

Protocol:

-

Standard Preparation: Prepare a ~100 µg/mL stock solution of the reference standard in a 50:50 mixture of ACN and water.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade ACN and mix thoroughly.

-

-

Instrument Setup (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm (end-capped)

-

Detector: Diode Array Detector (DAD) or PDA, scanning from 200-400 nm.

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

-

λmax Determination: Inject the standard solution. From the resulting chromatogram, extract the UV spectrum at the apex of the analyte peak to identify the λmax.

-

Scouting Gradient: Run a fast, broad linear gradient to quickly determine the elution percentage of the organic modifier.

-

Gradient Program:

-

0 min: 5% B

-

20 min: 95% B

-

25 min: 95% B

-

25.1 min: 5% B

-

30 min: 5% B (re-equilibration)

-

-

-

Analysis: Observe the retention time (tᵣ) of the analyte. A well-retained peak should elute between 5 and 15 minutes. The organic composition (%B) at the time of elution will be the starting point for developing a more focused gradient or an isocratic method.

Recommended Analytical Protocol

Based on the development strategy, the following conditions are recommended as a starting point for the routine analysis of 2-Hydroxy-methyl-5-methoxy-pyridine.

Table 2: Final Recommended HPLC Conditions

| Parameter | Recommended Condition |

| Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |

| Gradient | 10% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | UV/DAD at determined λmax (e.g., 265 nm) |

| Injection Volume | 5 µL |

| Run Time | ~25 minutes (including re-equilibration) |

| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |

Protocol for Sample and Standard Preparation

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-